Oral Bioavailability Enables a Dual Intravenous-to-Oral Dosing Strategy Absent in Approved GPIIb/IIIa Antagonists
Klerval is distinguished from the three FDA-approved intravenous GPIIb/IIIa antagonists (abciximab, eptifibatide, tirofiban) by its availability in an oral formulation, enabling a sequential intravenous-to-oral treatment paradigm . In the TIMI 15B trial, oral RPR 109891 (≤600 mg/day) achieved moderate but sustained platelet inhibition: peak inhibition ranged from 48% to 59% and trough inhibition from 18% to 39% . While lower than the near-complete inhibition achieved with intravenous dosing (steady-state 49%–98%), this oral activity provided continuous receptor blockade that is pharmacologically inaccessible with intravenous-only agents . In contrast, abciximab, eptifibatide, and tirofiban are exclusively administered intravenously, limiting their utility to acute, in-hospital settings .
| Evidence Dimension | Oral antiplatelet activity (peak and trough inhibition of ADP-induced platelet aggregation) |
|---|---|
| Target Compound Data | Peak inhibition: 48%–59%; Trough inhibition: 18%–39% at oral doses ≤600 mg/day |
| Comparator Or Baseline | Abciximab, eptifibatide, tirofiban: No oral formulation exists; no oral inhibition data available |
| Quantified Difference | Qualitative difference: Klerval is the only agent in this comparator set with demonstrated oral antiplatelet activity enabling chronic outpatient dosing |
| Conditions | TIMI 15B randomized, double-blind trial in patients with recent acute coronary syndromes; oral RPR 109891 administered for up to 4 weeks following intravenous therapy |
Why This Matters
For researchers modeling chronic oral GPIIb/IIIa inhibition or sequential IV-to-oral antiplatelet strategies, Klerval is the only validated tool compound that provides this pharmacological profile, as the approved agents lack oral bioavailability entirely.
- [1] Giugliano RP, et al. First report of an intravenous and oral glycoprotein IIb/IIIa inhibitor (RPR 109891) in patients with recent acute coronary syndromes: results of the TIMI 15A and 15B trials. Am Heart J. 2000;140(1):81-93. View Source
- [2] Schneider DJ. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists. Br J Clin Pharmacol. 2011;72(4):672-682. View Source
